

Application Notes and Protocols for PF-5006739 in Circadian Rhythm Studies

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Compound of Interest

Compound Name: PF-5006739

Cat. No.: B610045

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Introduction

PF-5006739 is a potent and selective inhibitor of Casein Kinase 1 delta (CK1 δ) and epsilon (CK1 ϵ), two key serine/threonine kinases that play a pivotal role in the regulation of the mammalian circadian clock.^{[1][2][3][4]} By inhibiting CK1 δ/ϵ , **PF-5006739** can modulate the phosphorylation of core clock proteins, particularly the Period (PER) proteins, leading to their stabilization and nuclear accumulation. This action effectively lengthens the circadian period and can induce phase shifts in the sleep-wake cycle.^{[5][6]} These characteristics make **PF-5006739** a valuable research tool for studying the mechanisms of circadian rhythm and a potential therapeutic agent for treating circadian-related disorders.^{[3][7]}

This document provides detailed application notes and protocols for the use of **PF-5006739** in circadian rhythm research, with a focus on appropriate dosing for both in vivo and in vitro studies.

Data Presentation: Quantitative Dosing Information

The following tables summarize the effective concentrations and dosages of **PF-5006739** and the related, extensively studied CK1 δ/ϵ inhibitor, PF-670462. This data is provided to guide dose selection for future experiments.

Table 1: In Vitro Activity of **PF-5006739** and PF-670462

Compound	Target	IC50	Cell-Based Assay Concentration	Effect
PF-5006739	CK1δ	3.9 nM[1][2][3][4]	0.4-50 μM[1]	Dose-dependent induction of mPER2::luc bioluminescence in WAT tissue explants.[1]
CK1ε	17.0 nM[1][2][3][4]			
PF-670462	CK1ε	7.7 ± 2.2 nM[6]	1 μM[5]	Lengthened the circadian period in WT fibroblasts to 33 hours.[5]
CK1δ	(Potent inhibitor)	0.1 μM[5]	Achieved significant period lengthening in WT cells.[5]	
2.5 μM and above[5]	Rendered cells arrhythmic, indicating the essential role of CK1δ/ε in pacemaking.[5]			

Table 2: In Vivo Dosing of **PF-5006739** and PF-670462

Compound	Animal Model	Dose	Route of Administration	Key Findings
PF-5006739	Diet-Induced Obesity (DIO) Mice	10 mg/kg/day[1]	Subcutaneous (s.c.), once daily[1]	Significantly improved blood glucose profiles. [1]
Rodent Operant Reinstatement Model	Dose-dependent	Not specified	Attenuated opioid drug-seeking behavior.[3]	
Nocturnal and Diurnal Animal Models	Not specified	Not specified	Demonstrated robust centrally mediated circadian rhythm phase-delaying effects.[3][4][7]	
PF-670462	Rats (Free-running)	50 mg/kg[6]	Subcutaneous (s.c.)	Produced robust phase delays when dosed at circadian time (CT) 9.[6]
Rats (Entrained)	Dose- and time-dependent	Subcutaneous (s.c.)	Induced phase delays, with the most sensitive time at CT12.[6]	
Mice (Wheel-running activity)	10 mg/kg/day and 30 mg/kg/day[5]	Not specified	Dose-dependent period lengthening of behavioral rhythms (0.4 vs. 0.8 hours).[5]	
Mice (Constant Light)	Daily injection	Not specified	Prevented disruption of circadian activity	

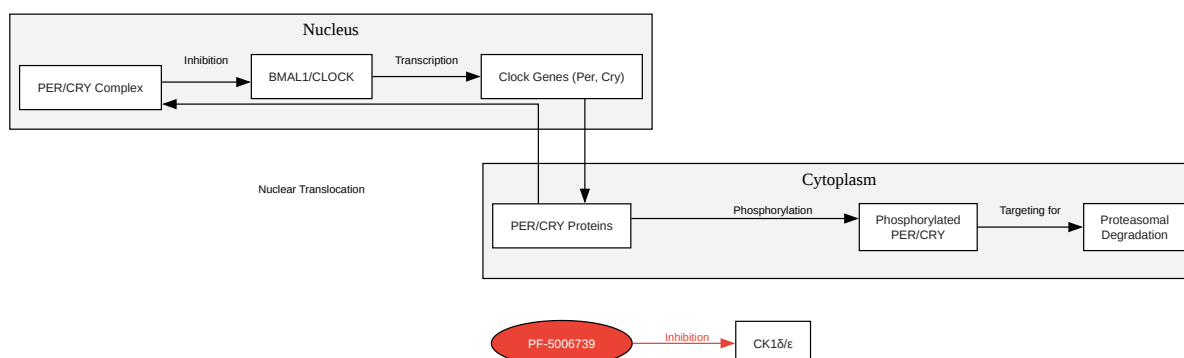
and induced

stable

entrainment.[5]

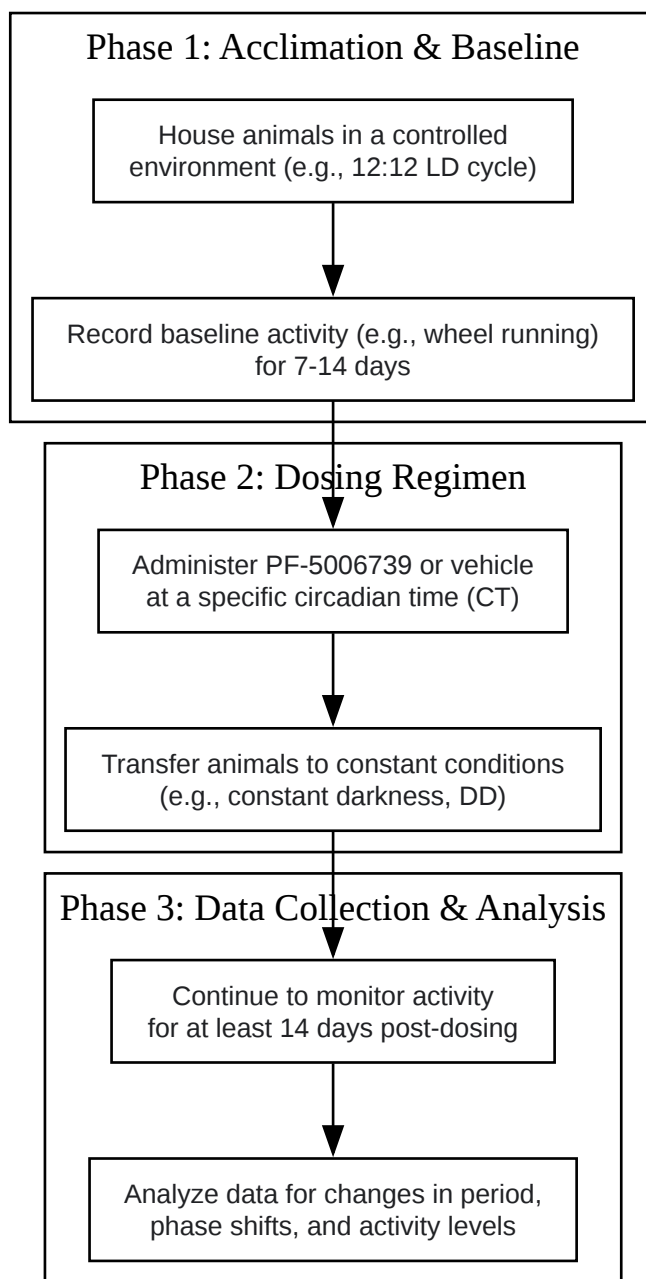
Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental setup, the following diagrams are provided.



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Caption: Signaling pathway of **PF-5006739** in the circadian clock.



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Caption: Experimental workflow for an in vivo circadian rhythm study.

Experimental Protocols

The following protocols provide a detailed methodology for conducting circadian rhythm studies using **PF-5006739**.

Protocol 1: In Vivo Assessment of Circadian Phase-Shifting in Rodents

Objective: To determine the effect of **PF-5006739** on the circadian period and phase of locomotor activity in rodents.

Materials:

- **PF-5006739**
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[\[1\]](#)
- Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
- Individually housed cages equipped with running wheels
- Environmental chambers with controlled lighting and temperature
- Data acquisition system for recording wheel-running activity

Procedure:

- Acclimation and Baseline Recording:
 - Individually house animals in cages with running wheels within a light-tight, ventilated environmental chamber.
 - Maintain a standard 12-hour light:12-hour dark (12:12 LD) cycle for at least two weeks to entrain the animals.
 - Record baseline wheel-running activity throughout this period to establish a stable entrained rhythm.
- Transfer to Constant Conditions:
 - After the entrainment period, transfer the animals to constant darkness (DD) to allow their endogenous circadian rhythms to "free-run."

- Continue to record activity for at least 7-10 days in DD to determine the free-running period (τ) for each animal.
- Dosing Administration:
 - On the day of dosing, prepare a fresh solution of **PF-5006739** in the appropriate vehicle.
 - Based on the established free-running rhythm, calculate the desired circadian time (CT) for injection. For inducing phase delays, administration around CT9-CT12 is often effective.^[6]
 - Administer **PF-5006739** (e.g., 10-50 mg/kg) or vehicle via subcutaneous (s.c.) injection at the target CT.
- Post-Dosing Data Collection:
 - Continue to record wheel-running activity in DD for at least two weeks following the injection.
- Data Analysis:
 - Analyze the activity data using circadian analysis software (e.g., ClockLab, Actiwatch).
 - Determine the phase shift by comparing the phase of the rhythm before and after the drug administration. This can be done by fitting a regression line to the activity onsets for several days before the injection and several days after, and then measuring the difference between the two lines on the day of injection.
 - Calculate the free-running period (τ) before and after treatment to assess any period-lengthening effects.

Protocol 2: In Vitro Assessment of Circadian Period in Cell Culture

Objective: To determine the effect of **PF-5006739** on the period of the molecular clock in cultured cells.

Materials:

- **PF-5006739**
- DMSO (for stock solution)
- Cell line expressing a circadian reporter (e.g., U2OS cells with Bmal1-luciferase or Per2-luciferase)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- 96-well plates
- Synchronization agent (e.g., dexamethasone)
- Luminometer or other real-time bioluminescence recording system

Procedure:

- Cell Culture and Plating:
 - Culture the reporter cell line according to standard protocols.
 - Plate the cells in 96-well plates at an appropriate density and allow them to reach confluency.
- Synchronization:
 - Synchronize the cellular clocks by treating the cells with a high concentration of dexamethasone (e.g., 100 nM) for a short period (e.g., 2 hours).
 - After synchronization, replace the medium with fresh, serum-free recording medium.
- Drug Treatment:
 - Prepare a range of concentrations of **PF-5006739** in the recording medium. It is recommended to perform a dose-response curve (e.g., 0.1 μ M to 10 μ M).

- Add the different concentrations of **PF-5006739** or vehicle (DMSO) to the appropriate wells.
- Bioluminescence Recording:
 - Immediately place the 96-well plate into a luminometer or other real-time bioluminescence recording system maintained at 37°C.
 - Record bioluminescence from each well at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.
- Data Analysis:
 - Analyze the bioluminescence data to determine the period of the circadian rhythm for each well.
 - Detrend the raw data to remove baseline drift.
 - Use a sine wave or other periodic function to fit the data and calculate the period length.
 - Compare the period lengths of the **PF-5006739**-treated cells to the vehicle-treated control cells to determine the effect of the compound. A lengthening of the period is expected.[5]

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